N-3-Oxo-octanoyl-L-homoserine lactone
Description
Historical Context of Quorum Sensing (QS) Discovery and AHLs
The concept of quorum sensing traces its origins to studies of bioluminescence in the marine bacterium Vibrio fischeri (now known as Aliivibrio fischeri) in the late 1960s and early 1970s. researchgate.netwikipedia.org Researchers observed that these bacteria would only produce light when they reached a high population density. nih.gov This phenomenon was found to be mediated by a small, diffusible signaling molecule that the bacteria released into their environment. nih.gov As the bacterial population grew, the concentration of this molecule increased, and once it reached a certain threshold, it triggered the expression of genes responsible for light production. researchgate.net This process was initially termed "autoinduction." nih.govnih.gov
The first such autoinducer to be chemically identified was an N-acyl-homoserine lactone (AHL), specifically N-(3-oxohexanoyl)-homoserine lactone. mdpi.com This discovery was a landmark in microbiology, revealing a sophisticated method of cell-to-cell communication in bacteria. The term "quorum sensing" was later introduced in 1994 to describe this density-dependent coordination of behavior, a concept that has since been found to be widespread among many bacterial species. nih.gov
Definition and Significance of N-Acyl Homoserine Lactones (AHLs) as Autoinducers
N-Acyl Homoserine Lactones (AHLs) are a major class of signaling molecules, or autoinducers, primarily utilized by Gram-negative bacteria for quorum sensing. mdpi.comnih.gov These molecules consist of a conserved homoserine lactone ring attached to an acyl chain of variable length. frontiersin.org Bacteria that use AHL-mediated quorum sensing produce and release these molecules into their surroundings. As the bacterial population density increases, so does the concentration of the AHLs. researchgate.net
Once a critical concentration is reached, these autoinducers bind to and activate specific receptor proteins, which are typically transcriptional regulators. frontiersin.org This activation leads to a cascade of gene expression, switching on specific phenotypes that are most effective when undertaken by a large, coordinated group of bacteria. mdpi.comfrontiersin.org These coordinated behaviors include the formation of biofilms, the production of virulence factors to overcome host defenses, and the synthesis of antibiotics. mdpi.comfrontiersin.org The ability to regulate these processes provides a significant advantage, allowing bacteria to function as multicellular communities.
Variations in Acyl Chain Length and C3 Substitution within AHLs and their Impact on Signal Specificity
The specificity of AHL-mediated communication is a critical feature of quorum sensing systems, ensuring that a bacterium primarily responds to signals from its own species or closely related ones. This specificity is largely determined by the structural variations in the AHL molecule, specifically the length of the acyl side chain and the presence of substitutions at the third carbon (C3) position. frontiersin.org
The acyl chain can vary in length, typically from 4 to 18 carbons. researchgate.netfrontiersin.org Additionally, the C3 position of this chain can be unmodified, or it can possess an oxo (=O) or a hydroxyl (-OH) group. frontiersin.org These seemingly minor structural differences have a profound impact on how well an AHL molecule fits into the binding site of its cognate receptor protein. frontiersin.org For example, a receptor protein in one bacterial species might have a high affinity for an AHL with an 8-carbon chain and a C3-oxo group, but a very low affinity for an AHL with a 6-carbon chain or a C3-hydroxyl group. This high degree of specificity prevents crosstalk between the signaling systems of different bacterial species that may coexist in the same environment, allowing for precise control of gene expression within a specific population.
Role of 3-oxo-C8-HSL as a Specific Signaling Molecule
N-(3-Oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL) is a distinct member of the AHL family, characterized by an 8-carbon acyl chain with an oxo-group at the C3 position. It functions as a potent autoinducer, stimulating gene expression in bacteria that possess the corresponding receptor. In well-studied systems, 3-oxo-C8-HSL binds to its cognate transcriptional activator, a protein belonging to the LuxR family, which then initiates the transcription of target genes. frontiersin.org This signaling molecule is known to regulate a variety of processes, including the transfer of genetic material and the production of exopolysaccharides.
Primary Bacterial Producers of 3-oxo-C8-HSL
Agrobacterium tumefaciens is a well-known plant pathogen and a primary producer of 3-oxo-C8-HSL. In this bacterium, the quorum sensing system controls the conjugal transfer of the Ti plasmid, which is responsible for causing crown gall disease in plants. The synthesis of 3-oxo-C8-HSL is carried out by an enzyme called TraI. The signaling molecule then binds to and activates the transcriptional regulator protein TraR. The TraR-3-oxo-C8-HSL complex then activates the expression of the tra genes, which are necessary for the transfer of the Ti plasmid between bacterial cells. The specificity of this interaction is high; in strains with normal levels of the TraR receptor, only 3-oxo-C8-HSL is a strong activator of this process.
Other Relevant Gram-Negative Bacteria
While N-(3-Oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL) is a well-known quorum sensing (QS) signal in prominent model organisms, its role extends to a variety of other Gram-negative bacteria, where it governs crucial physiological processes. Research has illuminated the significance of this signaling molecule in bacteria such as the plant pathogen Agrobacterium tumefaciens, the soft-rot-causing Pectobacterium species, and its detection by the biosensor bacterium Chromobacterium violaceum.
Agrobacterium tumefaciens
In the phytopathogen Agrobacterium tumefaciens, the 3-oxo-C8-HSL molecule is a key regulator of virulence. It is synthesized by the TraI protein and subsequently binds to the transcriptional activator protein, TraR. nih.gov This binding event is essential for the cell-density-dependent expression of the Ti (tumor-inducing) plasmid's tra regulon, which mediates the conjugal transfer of the Ti plasmid to other bacteria. nih.govnih.gov The transfer of this plasmid is a critical step in the bacterium's ability to cause crown gall disease in various plant hosts. nih.gov
The TraR-TraI system in A. tumefaciens exhibits a high degree of specificity for 3-oxo-C8-HSL. Studies have shown that while a wide range of related N-acyl-homoserine lactone (AHL) compounds have been tested, only 3-oxo-C8-HSL is a potent activator of the TraR-regulated promoter at physiological concentrations. nih.gov Many other AHL analogs act as antagonists, inhibiting the activity of TraR. nih.gov Interestingly, research has also demonstrated that the addition of exogenous 3-oxo-C8-HSL to cultures of A. tumefaciens F2 can significantly enhance the production of exopolysaccharides, which act as microbial flocculants. rsc.org This suggests a broader role for 3-oxo-C8-HSL in regulating biofilm formation and aggregation in this species. rsc.org
Pectobacterium species
Members of the genus Pectobacterium are notorious plant pathogens responsible for soft rot diseases in a wide range of crops. acs.org Their virulence is largely dependent on the production and secretion of plant cell wall-degrading enzymes. acs.org The expression of these virulence factors is tightly controlled by a QS system that utilizes AHLs as signaling molecules. acs.org Alongside N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL), 3-oxo-C8-HSL is a primary signaling compound in these bacteria. acs.org The detection of these AHLs allows the bacterial population to coordinate the expression of genes necessary for a successful infection, overwhelming the host plant's defenses.
Chromobacterium violaceum
Chromobacterium violaceum, particularly the strain CV026, serves as a valuable biosensor for the detection of short- to medium-chain AHLs, including 3-oxo-C8-HSL. acs.org This strain produces the characteristic purple pigment violacein (B1683560) in response to the presence of AHLs with N-acyl side chains ranging from C4 to C8. acs.org While the primary AHL produced by some Chromobacterium strains may be different, the ability of CV026 to respond to 3-oxo-C8-HSL makes it a critical tool in quorum sensing research for identifying and quantifying the production of this specific signal molecule by other bacteria. acs.org Furthermore, studies on Chromobacterium subtsugae have shown that its CviR quorum-sensing receptor can be activated by AHLs produced by other bacteria, such as Burkholderia thailandensis, highlighting the potential for interspecies communication and competition mediated by these signaling molecules. nih.gov
Research Findings on 3-oxo-C8-HSL in Other Gram-Negative Bacteria
| Bacterium | Signaling System | Regulated Phenotypes | Research Findings |
| Agrobacterium tumefaciens | TraI/TraR | Ti plasmid conjugation, Exopolysaccharide production | Synthesizes 3-oxo-C8-HSL via TraI, which binds to the TraR transcriptional activator to control the expression of the tra regulon for Ti plasmid transfer. nih.govnih.gov Exogenous application of 3-oxo-C8-HSL enhances the production of microbial flocculants. rsc.org |
| Pectobacterium spp. | ExpI/ExpR | Virulence, Plant cell wall-degrading enzyme production | Utilizes 3-oxo-C8-HSL and 3-oxo-C6-HSL as primary signaling molecules to regulate the expression of virulence factors, leading to soft rot disease in plants. acs.org |
| Chromobacterium violaceum | CviI/CviR (in some strains) | Pigment production (Violacein) | Strain CV026 is a common biosensor that produces purple violacein pigment in response to C4-C8 AHLs, including 3-oxo-C8-HSL. acs.org |
Structure
2D Structure
Properties
IUPAC Name |
3-oxo-N-[(3S)-2-oxooxolan-3-yl]octanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-2-3-4-5-9(14)8-11(15)13-10-6-7-17-12(10)16/h10H,2-8H2,1H3,(H,13,15)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCMGCFNLNFLSH-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC(=O)N[C@H]1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163802 | |
| Record name | N-(beta-Oxooctan-1-oyl)homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147795-39-9 | |
| Record name | N-(beta-Oxooctan-1-oyl)homoserine lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147795399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(beta-Oxooctan-1-oyl)homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanisms of Quorum Sensing Mediated by 3 Oxo C8 Hsl
Biosynthesis of 3-oxo-C8-HSL
The synthesis of 3-oxo-C8-HSL is a precisely controlled enzymatic process that is deeply integrated with the bacterium's primary metabolism.
The biosynthesis of 3-oxo-C8-HSL is catalyzed by a family of enzymes known as LuxI-type synthases. pnas.org These enzymes are responsible for the production of a variety of N-acyl-homoserine lactones (AHLs), with the specificity for the acyl chain length and modification being a key characteristic of each synthase. researchgate.net The synthesis of AHLs, including 3-oxo-C8-HSL, follows a conserved two-step enzymatic reaction. nih.gov First, the LuxI-type synthase facilitates the acylation of S-adenosyl-L-methionine (SAM) using an acyl-acyl carrier protein (acyl-ACP) as the acyl donor. nih.govnih.gov This is followed by an intramolecular lactonization of the acylated SAM intermediate, resulting in the formation of the AHL molecule and the release of 5'-methylthioadenosine (MTA) and the apo-ACP. nih.gov
A well-characterized example of a LuxI-type synthase that produces 3-oxo-C8-HSL is TraI from Agrobacterium tumefaciens. ableweb.org In this bacterium, TraI synthesizes 3-oxo-C8-HSL, which then acts as a signal for the regulation of Ti plasmid conjugation. ableweb.org Another example is EsaI from Pantoea stewartii, which also produces 3-oxo-C8-HSL to control the expression of genes responsible for the production of exopolysaccharide, a key virulence factor.
Structurally, LuxI-type synthases are typically composed of an N-terminal domain involved in substrate binding and a C-terminal domain that contributes to the catalytic activity and protein stability. The core of the enzyme contains a conserved acetyltransferase domain. nih.gov The specificity of the synthase for the acyl-ACP substrate is a primary determinant of the final AHL product.
The synthesis of 3-oxo-C8-HSL is intrinsically linked to the central metabolism of the bacterial cell through the provision of its two essential precursors: S-adenosyl-L-methionine (SAM) and an acyl-acyl carrier protein (acyl-ACP).
The acyl portion of 3-oxo-C8-HSL is derived from an activated fatty acid, typically in the form of an acyl-ACP. nih.govresearchgate.net These acyl-ACPs are intermediates in the fatty acid biosynthesis pathway. The specific 3-oxooctanoyl-ACP required for 3-oxo-C8-HSL synthesis is generated through this pathway. In some bacteria, specific enzymes are involved in shunting the necessary acyl-ACP precursors from fatty acid synthesis towards AHL production. For instance, in Pseudomonas syringae, an atypical 3-ketoacyl-ACP synthase III, PssFabH1, is crucial for providing the butyryl-ACP precursor for AHL synthesis. researchgate.net This direct link to fatty acid metabolism ensures that AHL production is coordinated with the cell's nutritional status and growth phase.
The integration of 3-oxo-C8-HSL synthesis with cellular metabolism is a critical regulatory checkpoint. It ensures that the energetically demanding process of producing signaling molecules is only undertaken when the cell has sufficient resources, thus reflecting a state of metabolic readiness for coordinated group behaviors.
Perception and Signal Transduction
Once synthesized and released, 3-oxo-C8-HSL acts as a diffusible signal that can be perceived by recipient cells. This perception triggers a signal transduction cascade that ultimately leads to changes in gene expression.
The primary receptors for 3-oxo-C8-HSL and other AHLs are a family of transcriptional regulatory proteins known as LuxR-type receptors. nih.govcaymanchem.com These proteins are typically located in the cytoplasm and are characterized by two main functional domains: an N-terminal ligand-binding domain and a C-terminal DNA-binding domain. pnas.org
The archetypal LuxR-type receptor for 3-oxo-C8-HSL is TraR from Agrobacterium tumefaciens. nih.gov TraR specifically binds to 3-oxo-C8-HSL, and this interaction is essential for its function as a transcriptional activator of the tra genes, which are required for the conjugal transfer of the Ti plasmid. nih.govnih.gov The specificity of TraR for 3-oxo-C8-HSL is high, although it can be activated by other AHLs with similar structures, albeit with lower efficiency. scienceopen.com
Other LuxR homologs from different bacterial species also exhibit the ability to recognize and respond to 3-oxo-C8-HSL, sometimes in a promiscuous manner. For example, LasR from Pseudomonas aeruginosa, which has a cognate ligand of N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), can also be activated by other AHLs, demonstrating a degree of ligand promiscuity. pnas.org Conversely, some LuxR-type receptors show a high degree of specificity for their cognate AHL.
| Receptor | Organism | Cognate Ligand(s) |
| TraR | Agrobacterium tumefaciens | N-(3-Oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL) nih.govnih.gov |
| LuxR | Vibrio fischeri | N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) nih.govnih.gov |
| LasR | Pseudomonas aeruginosa | N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) pnas.org |
| CarR | Erwinia carotovora | N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) nih.gov |
The binding of 3-oxo-C8-HSL to its cognate LuxR-type receptor is a critical event that initiates the signal transduction process. This binding occurs within a specific pocket in the N-terminal domain of the receptor. nih.gov The interaction is characterized by a high degree of affinity and specificity, driven by a combination of hydrophobic interactions with the acyl chain and hydrogen bonds with the homoserine lactone ring. scienceopen.com In the case of TraR, the binding of 3-oxo-C8-HSL is extremely tight, with a stoichiometry of one ligand molecule per receptor monomer. nih.gov
Upon ligand binding, the LuxR-type receptor undergoes a significant conformational change. researchgate.netnih.gov This change is thought to be a crucial step in the activation of the protein. One of the consequences of this conformational change is the stabilization of the receptor protein, making it less susceptible to proteolytic degradation. nih.gov Furthermore, ligand binding often promotes the dimerization or multimerization of the receptor proteins. nih.govresearchgate.net For TraR, the binding of 3-oxo-C8-HSL induces its dimerization, and these dimers are then capable of binding to their specific DNA target sites. nih.gov In the absence of the ligand, TraR is predominantly found as a monomer associated with the cell membrane. The binding of 3-oxo-C8-HSL triggers its dimerization and release into the cytoplasm. nih.gov
The activated LuxR-3-oxo-C8-HSL complex functions as a transcriptional regulator, directly controlling the expression of target genes. The C-terminal domain of the activated LuxR dimer contains a helix-turn-helix DNA-binding motif that recognizes and binds to specific DNA sequences known as "lux boxes" or "tra boxes" in the promoter regions of target genes. researchgate.netresearchgate.net
The binding of the LuxR-AHL complex to these specific DNA sequences typically leads to the recruitment of RNA polymerase to the promoter, thereby activating transcription of the downstream genes. researchgate.net In the case of the TraR-3-oxo-C8-HSL system in A. tumefaciens, the activated complex binds to tra boxes in the promoters of the tra operons, leading to the expression of genes required for Ti plasmid conjugation. ableweb.org
Quorum-Sensing Regulatory Networks Involving 3-oxo-C8-HSL
The regulatory circuits involving 3-oxo-C8-HSL are multifaceted, incorporating mechanisms that amplify the signal and integrate it with other QS systems. These networks enable bacteria to mount a coordinated and robust response once a critical population density is achieved.
Positive Feedback Loops and Amplification of Signal
A hallmark of many quorum-sensing systems, including those mediated by 3-oxo-C8-HSL, is the presence of positive feedback loops. This autoregulatory mechanism allows for a rapid and exponential increase in the production of the signaling molecule once a threshold concentration is reached, leading to a synchronized switch in the behavior of the bacterial population.
A well-characterized example of a positive feedback loop involving 3-oxo-C8-HSL is the TraI/TraR system in Agrobacterium tumefaciens. In this system, the TraI protein is the synthase responsible for producing 3-oxo-C8-HSL nih.govnih.gov. This autoinducer can diffuse across the bacterial membrane. As the bacterial population density increases, the extracellular concentration of 3-oxo-C8-HSL rises. Upon reaching a critical threshold, 3-oxo-C8-HSL binds to and activates its cognate transcriptional regulator, TraR nih.govnih.gov.
The activated TraR:3-oxo-C8-HSL complex then binds to specific DNA sequences, known as tra boxes, located in the promoter regions of target genes nih.gov. Crucially, one of the gene sets activated by this complex includes the traI gene itself caymanchem.com. This activation of traI transcription leads to the synthesis of more TraI protein, which in turn produces more 3-oxo-C8-HSL. This creates a powerful positive feedback loop, resulting in a rapid amplification of the quorum-sensing signal throughout the population.
The kinetics of this interaction demonstrate a rapid and stable activation of TraR upon binding to 3-oxo-C8-HSL. Studies have shown that even a brief exposure to the cognate signal is sufficient to induce a sustained activation of TraR, which remains functional even after the removal of the external signal nih.govresearchgate.net. This robust activation and subsequent positive feedback ensure a decisive and synchronized response to changes in population density.
| Component | Function | Regulatory Action |
|---|---|---|
| TraI | Synthase for 3-oxo-C8-HSL | Produces the autoinducer signal |
| 3-oxo-C8-HSL | Autoinducer Signal | Binds to and activates the TraR protein |
| TraR | Transcriptional Regulator | When bound to 3-oxo-C8-HSL, activates the transcription of target genes, including traI |
| tra box | DNA Binding Site | Specific DNA sequence in the promoter region of target genes where the TraR:3-oxo-C8-HSL complex binds |
Hierarchical and Cross-Talk Interactions with Other QS Systems (e.g., Las and Rhl in P. aeruginosa)
In many bacteria, multiple quorum-sensing systems co-exist and interact to form complex regulatory networks. A prime example of such intricacy is found in the opportunistic pathogen Pseudomonas aeruginosa, which possesses at least two well-studied acyl-homoserine lactone (AHL) based QS systems: the Las system and the Rhl system. These systems are known to engage in hierarchical and cross-talk interactions, and while 3-oxo-C8-HSL is not the primary signal for either, its potential role and interactions within this network are of significant interest.
The Las system in P. aeruginosa is typically considered to be at the apex of a hierarchical cascade. It utilizes N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) as its primary autoinducer, which is synthesized by LasI and binds to the transcriptional regulator LasR nih.govfrontiersin.org. The activated LasR:3-oxo-C12-HSL complex then upregulates the expression of numerous virulence factors and, importantly, the components of the Rhl system, including the transcriptional regulator RhlR frontiersin.org.
The Rhl system, in turn, employs N-butanoyl-L-homoserine lactone (C4-HSL) as its signal, produced by the RhlI synthase nih.gov. The RhlR:C4-HSL complex then regulates another set of target genes. This established hierarchy places the Las system in control of the Rhl system frontiersin.org.
While the primary autoinducers for the Las and Rhl systems are 3-oxo-C12-HSL and C4-HSL respectively, P. aeruginosa is capable of producing a variety of AHL molecules. There is evidence to suggest that under certain conditions, such as in rsaL mutants, the LasI synthase can produce shorter-chain 3-oxo-AHLs, including 3-oxo-C6-HSL and 3-oxo-C8-HSL asm.org. This indicates a potential for the Las system to generate signals that could interact with other QS components.
Cross-talk can occur when a signal from one QS system influences the activity of another. While LuxR-type receptors like LasR and RhlR exhibit a high degree of specificity for their cognate autoinducers, some level of interaction with non-cognate AHLs is possible. The ability of 3-oxo-C8-HSL to interact with LasR or RhlR could provide a mechanism for integrating signals from other co-habiting bacterial species or for fine-tuning the QS response within P. aeruginosa. However, the physiological relevance of such cross-talk is tightly controlled. For instance, the MexAB-OprM efflux pump in P. aeruginosa has been shown to control the access of non-cognate AHLs to the intracellular receptors, thereby maintaining the fidelity of the primary signaling pathways nih.govsemanticscholar.org. This suggests that while the potential for cross-talk exists, regulatory mechanisms are in place to manage these interactions.
| QS System | Primary Autoinducer | Transcriptional Regulator | Hierarchical Interaction | Potential Cross-Talk with 3-oxo-C8-HSL |
|---|---|---|---|---|
| Las | 3-oxo-C12-HSL | LasR | Activates the Rhl system | LasI may produce 3-oxo-C8-HSL under certain conditions. |
| Rhl | C4-HSL | RhlR | Regulated by the Las system | Potential for non-cognate interaction, but likely controlled by mechanisms like efflux pumps. |
Biological Roles and Physiological Impacts of 3 Oxo C8 Hsl
Regulation of Bacterial Community Behaviors
As a key signaling molecule in quorum sensing, 3-oxo-C8-HSL is a master regulator of community behaviors in various Gram-negative bacteria. Its most well-documented role is in Agrobacterium tumefaciens, where it controls the conjugal transfer of the Ti plasmid. nih.govresearchgate.net It is also produced by plant pathogens like Pseudomonas syringae and opportunistic human pathogens, where it governs the expression of traits essential for host infection and survival. nih.govoup.com
Biofilm formation is a critical collective behavior that provides bacteria with protection from environmental stresses, including host immune responses and antimicrobial agents. 3-oxo-C8-HSL plays a significant role in initiating and controlling the development of these structured communities. caymanchem.comnih.gov The presence of this signaling molecule can enhance the growth of cells on surfaces, promoting the transition from a planktonic (free-swimming) state to a sessile biofilm lifestyle. nih.gov In Agrobacterium tumefaciens, for instance, the addition of exogenous 3-oxo-C8-HSL has been shown to significantly promote the production of microbial flocculants, which are related to the aggregation of cells, a key step in biofilm formation. rsc.org
The structural integrity and function of a biofilm are largely dependent on its architecture and the composition of its extracellular polymeric substance (EPS) matrix. nih.gov This matrix, composed of polysaccharides, proteins, and extracellular DNA, encases the bacterial community. nih.gov Research indicates that 3-oxo-C8-HSL directly influences the production of these crucial components. In a study involving an exopolysaccharide-producing strain of Agrobacterium tumefaciens, the introduction of 3-oxo-C8-HSL led to a 1.4-fold increase in the concentration of exopolysaccharides. rsc.org This suggests that the quorum-sensing system mediated by 3-oxo-C8-HSL actively regulates the synthesis of the EPS matrix, thereby shaping the biofilm's physical structure and robustness. rsc.orgresearchgate.net
Table 1: Influence of 3-oxo-C8-HSL on Biofilm-Related Characteristics
| Organism | Observed Effect of 3-oxo-C8-HSL | Finding | Citation |
|---|---|---|---|
| Agrobacterium tumefaciens F2 | Increased Exopolysaccharide (EPS) Production | Addition of exogenous 3-oxo-C8-HSL improved exopolysaccharide concentration by 1.4 times. | rsc.org |
| Pseudomonas aeruginosa | Enhanced Growth on Surfaces | Diffusing 3-oxo-C8-HSL increased the growth rate of cells on a biofilm, suggesting a role in enhancing the initial stages of biofilm formation. | nih.gov |
In many pathogenic bacteria, quorum sensing systems are critical for coordinating the expression of virulence factors, allowing the bacteria to overwhelm host defenses. nih.govasm.org 3-oxo-C8-HSL is a key signal in this process for several pathogens. nih.govoup.com By signaling that a sufficient population density has been achieved, it triggers the production of toxins, exoenzymes, and other factors that are essential for pathogenesis. The regulation is often hierarchical; for example, in some Pseudomonas species, other quorum sensing systems can be influenced by the system that utilizes 3-oxo-C8-HSL. psu.edu
The specific virulence factors regulated by 3-oxo-C8-HSL vary between bacterial species. In Agrobacterium tumefaciens, the most prominent role of 3-oxo-C8-HSL is the activation of the TraR protein, a transcriptional activator. nih.govresearchgate.net The 3-oxo-C8-HSL/TraR complex then initiates the transcription of the tra genes located on the Ti plasmid, which are responsible for the machinery needed for plasmid conjugation. nih.govableweb.org In the plant pathogen Pseudomonas syringae, the quorum sensing system, which synthesizes both 3-oxo-C6-HSL and 3-oxo-C8-HSL, has been found to negatively regulate many genes associated with virulence, suggesting a complex role in timing the infection process. oup.com
Table 2: Specific Virulence Factors and Processes Regulated by 3-oxo-C8-HSL
| Organism | Regulatory Protein | Target Genes/Processes | Function of Target | Citation |
|---|---|---|---|---|
| Agrobacterium tumefaciens | TraR | tra genes on Ti plasmid | Conjugal transfer of the Ti plasmid | nih.govresearchgate.netableweb.org |
| Pseudomonas syringae pv. tabaci | PsyR | Toxin production, Type III Secretion System (T3SS) | Pathogenesis in plants (regulation is complex and can be negative) | oup.com |
| Chromobacterium violaceum | CviR homolog | Violacein (B1683560) production | Pigment with antimicrobial properties | oup.comnih.gov |
Bacterial motility, particularly coordinated movement like swarming, is another social behavior often regulated by quorum sensing. Swarming motility allows bacteria to spread efficiently across surfaces. In Pseudomonas syringae, the PsyI/PsyR quorum-sensing system, which produces 3-oxo-C8-HSL, regulates genes linked to bacterial motility. oup.com Transcriptomic analysis has shown that gene ontology categories related to motility are among the most significantly affected by the presence of AHL signals in this bacterium, indicating that 3-oxo-C8-HSL is involved in controlling the bacterium's ability to move and colonize surfaces. oup.com
Beyond virulence and biofilm formation, 3-oxo-C8-HSL signaling is involved in broader metabolic regulation, allowing bacterial communities to adapt to changing environmental conditions. Quorum sensing can control the expression of genes involved in various metabolic activities, helping to optimize nutrient acquisition and stress responses within a dense population. oup.com Interestingly, some bacteria have evolved the ability to degrade AHLs, including 3-oxo-C8-HSL. For example, a strain of Variovorax paradoxus was isolated that can utilize AHLs as a sole source of energy and nitrogen. nih.gov This metabolic capability not only provides a nutritional advantage but also represents a form of signal interference or quenching, which can disrupt the communication of competing bacterial species. nih.gov
Conjugation and Genetic Exchange (e.g., Ti plasmid in Agrobacterium tumefaciens)
In the plant pathogen Agrobacterium tumefaciens, 3-oxo-C8-HSL is the primary autoinducer pheromone that governs the conjugal transfer of the tumor-inducing (Ti) plasmid. nih.govasm.orgnih.govmedchemexpress.com This process is a classic example of quorum sensing-regulated genetic exchange. The synthesis of 3-oxo-C8-HSL is carried out by the TraI enzyme, which is itself encoded on the Ti plasmid. nih.govasm.orgnih.gov
The regulatory circuit involves another protein, TraR, a transcriptional activator that responds to 3-oxo-C8-HSL. nih.govasm.orgnih.gov When the bacterial population density increases, the concentration of 3-oxo-C8-HSL rises. nih.gov Upon reaching a critical threshold, 3-oxo-C8-HSL binds to the TraR protein. nih.govresearchgate.net This binding event is thought to induce a conformational change in TraR, promoting its dimerization. researchgate.net The TraR-AHL complex then binds to specific DNA sequences known as tra boxes, activating the transcription of genes required for Ti plasmid conjugation. nih.gov
The entire system is tightly controlled. Expression of the traR gene itself is regulated by other signaling molecules called opines, which are produced in the plant tumors induced by the bacteria. nih.govasm.orgasm.org This creates a hierarchical signaling cascade where opines control the production of the receptor (TraR), and 3-oxo-C8-HSL controls the activity of that receptor. asm.org Furthermore, an anti-activator protein, TraM, can bind to TraR and inhibit its activity, preventing premature conjugation at low cell densities. nih.govasm.org Studies have shown that in wild-type A. tumefaciens, only 3-oxo-C8-HSL is a potent activator of TraR, while other related molecules can act as antagonists. nih.govasm.orgnih.gov
Table 1: Key Proteins in 3-oxo-C8-HSL Mediated Ti Plasmid Conjugation
| Protein | Function | Regulator | Effector |
| TraI | Synthesizes 3-oxo-C8-HSL | TraR/3-oxo-C8-HSL complex | Production of AHL signal |
| TraR | Transcriptional activator | Opines (for expression), 3-oxo-C8-HSL (for activity) | Activation of tra genes |
| TraM | Anti-activator, inhibits TraR | - | Prevents conjugation |
| AccR | Repressor | Agrocinopine opines | Controls traR expression |
Antimicrobial Production
The role of 3-oxo-C8-HSL extends to the regulation of antimicrobial compound synthesis in some bacteria. This allows bacteria to compete with other microorganisms in their environment. For instance, some strains of Erwinia carotovora (now Pectobacterium carotovorum), a plant pathogen, produce a carbapenem (B1253116) antibiotic. nih.gov The synthesis of this antibiotic is regulated in a cell-density-dependent manner, and while the primary signal in some strains is N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL), the system shows responsiveness to other acyl-HSLs, including 3-oxo-C8-HSL. nih.gov The specificity of the receptor protein, CarR, determines the response to different AHLs, with studies showing that it can bind to 3-oxo-C8-HSL. nih.gov
In the Burkholderia cepacia complex, a group of opportunistic pathogens, the production of various virulence factors is under quorum sensing control. nih.gov While N-octanoyl-L-homoserine lactone (C8-HSL) is often the most abundant signal molecule produced, the quorum sensing systems can be complex and may respond to or be influenced by related molecules like 3-oxo-C8-HSL. nih.govnih.gov
Exopolysaccharide Production
Exopolysaccharides (EPS) are crucial components of the extracellular matrix in bacterial biofilms, providing structural integrity and protection. The production of EPS is often regulated by quorum sensing. In Pseudomonas aeruginosa, a well-studied opportunistic pathogen, biofilm maturation is dependent on quorum sensing. nih.govnih.gov While the primary long-chain AHL in P. aeruginosa is N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), the bacterium's complex regulatory network can be influenced by other AHLs. nih.govoup.com Studies on P. aeruginosa have shown that diffusing 3-oxo-C8-HSL can increase the growth rate of cells within a biofilm. nih.gov
In the Burkholderia cepacia complex, both biofilm formation and acyl-HSL production are common traits. nih.gov A link between these two phenotypes has been established, suggesting that quorum sensing, which can involve 3-oxo-C8-HSL, plays a role in regulating the formation of these surface-attached communities. nih.govresearchgate.net
Interkingdom Signaling: Interactions with Eukaryotic Hosts
Acyl-homoserine lactones, including 3-oxo-C8-HSL, are not only involved in bacteria-to-bacteria communication but also mediate "interkingdom" signaling, influencing the physiology of their eukaryotic hosts. oup.comnih.govmdpi.com These molecules can diffuse into host cells and modulate various cellular processes, a critical aspect of both pathogenic and symbiotic interactions. nih.govmdpi.com
Modulation of Host Immune Responses
3-oxo-C8-HSL and other AHLs are recognized by host immune systems and can significantly alter immune responses. nih.govnih.gov In plants, for example, pretreatment with 3-oxo-C8-HSL has been shown to enhance resistance against the pathogenic bacterium Pseudomonas syringae in Arabidopsis thaliana. nih.gov This priming effect is not due to direct antimicrobial action on the pathogen but rather through the activation of the plant's own defense pathways, specifically the salicylic (B10762653) acid signaling pathway. nih.gov Similarly, 3-oxo-C8-HSL can protect Arabidopsis against the necrotrophic pathogen Pectobacterium carotovorum by coordinating the jasmonic acid and auxin signaling pathways. nih.govfrontiersin.org
In mammalian systems, AHLs are known to have immunomodulatory activities. oup.comnih.gov While much of the research has focused on the longer-chain 3-oxo-C12-HSL, it is clear that host cells can recognize and respond to a variety of these bacterial signals. nih.govnih.govresearchgate.net
One of the significant impacts of bacterial AHLs on host cells is the induction of apoptosis, or programmed cell death. This can be a strategy for pathogens to eliminate key immune cells or disrupt epithelial barriers. Research has demonstrated that N-(3-oxododecanoyl)-l-homoserine lactone (3-oxo-C12-HSL) induces apoptosis in mouse macrophages and neutrophils. nih.govnih.gov It has also been shown to trigger apoptosis in fibroblasts, primarily through a mitochondrial-dependent pathway. nih.gov
While 3-oxo-C12-HSL is the most studied in this context, the structural similarities among AHLs suggest potential overlapping effects. For instance, studies on intestinal epithelial cells have shown that 3-oxo-C12-HSL can induce apoptosis, particularly in undifferentiated cells, by suppressing the pro-survival Akt signaling pathway. nih.gov The induction of apoptosis in intestinal epithelial cells has also been linked to the FOXO3a-signaling pathway for other toxins. mdpi.com The ability of these bacterial molecules to trigger cell death in key host cell populations represents a potent mechanism for modulating host responses during infection.
AHLs are potent modulators of cytokine and chemokine production by immune and epithelial cells. mdpi.comnih.gov This can lead to either a dampening of the inflammatory response, which may help the bacteria establish a chronic infection, or an exacerbation of inflammation. The longer-chain 3-oxo-C12-HSL has been shown to suppress the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) by activated macrophages. nih.gov Conversely, it can amplify the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov
In human epithelial cells, 3-oxo-C12-HSL has been observed to decrease the secretion of the pro-inflammatory chemokine Interleukin-8 (IL-8) when the cells are stimulated. mdpi.com More recent research on a related molecule, 3-oxo-C12:2-HSL, found in the human gut microbiota, demonstrated its ability to decrease the expression of pro-inflammatory cytokines like IL-1β and TNF-α in immune cells. nih.gov These effects highlight the complex and often reciprocal regulation of host inflammatory responses by bacterial quorum sensing molecules.
Table 2: Reported Effects of Acyl-Homoserine Lactones on Host Cells
| Acyl-Homoserine Lactone | Host Organism/Cell Type | Observed Effect | Reference |
| 3-oxo-C8-HSL | Arabidopsis thaliana | Primes defense response, enhances resistance to pathogens | nih.govnih.govfrontiersin.org |
| 3-oxo-C12-HSL | Mouse Macrophages | Apoptosis induction, suppression of TNF-α, amplification of IL-10 | nih.govnih.gov |
| 3-oxo-C12-HSL | Human Neutrophils | Apoptosis induction | nih.gov |
| 3-oxo-C12-HSL | Human Intestinal Epithelial Cells (Caco-2) | Apoptosis induction, decreased IL-8 secretion | mdpi.comnih.gov |
| 3-oxo-C12:2-HSL | Murine Macrophages (RAW264.7) | Decreased IL-1β and TNF-α expression | nih.gov |
Effects on Mitochondrial Morphology and Energetics in Host Cells
While direct studies on the impact of 3-oxo-C8-HSL on mitochondrial morphology and energetics are limited, research on similar N-acyl-homoserine lactones (AHLs) provides significant insights. For instance, N-3-oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL), another well-studied AHL, has been shown to have profound effects on the mitochondria of host cells. nih.govnih.gov
Studies using fibroblasts and intestinal epithelial cells have demonstrated that 3-oxo-C12-HSL can induce mitochondrial fragmentation, disrupt the ultrastructure of cristae and the inner mitochondrial membrane, and decrease the mitochondrial membrane potential. nih.govnih.gov These morphological changes are accompanied by alterations in cellular bioenergetics, including key characteristics of respiration. nih.gov The underlying mechanism involves the differential expression of mitochondrial proteins crucial for structural organization, the electron transport chain, and stress responses. nih.govnih.gov It is plausible that 3-oxo-C8-HSL could exert similar, though potentially cell-type-specific, effects on host cell mitochondria, representing a strategy for pathogens to manipulate host cell functions for their own survival and propagation. nih.gov
Plant-Microbe Interactions
N-(3-Oxooctanoyl)-L-homoserine lactone plays a significant role in the complex communication between bacteria and plants, influencing plant growth, development, and defense mechanisms. nih.govfrontiersin.org
Several studies have highlighted the ability of 3-oxo-C8-HSL and other AHLs to modulate plant architecture, particularly root development. The exposure of Arabidopsis roots to 3-oxo-C8-HSL has been shown to promote primary root growth. nih.govfrontiersin.org This effect on root systems is often linked to the modulation of auxin homeostasis. For instance, some AHLs have been found to induce auxin-responsive proteins and influence flavonoid synthesis, both of which are involved in plant development. frontiersin.orgnih.gov
Research on mung beans has shown that a related compound, N-3-oxo-decanoyl-l-homoserine-lactone (3-O-C10-HL), can activate auxin-induced adventitious root formation. nih.gov This process is mediated by hydrogen peroxide and nitric oxide-dependent cyclic GMP signaling. nih.gov Furthermore, 3-oxo-C8-HSL has been observed to induce the accumulation of indoleacetic acid (IAA), a primary auxin in plants, and the expression of auxin-responsive genes. researchgate.net These findings suggest that 3-oxo-C8-HSL can influence plant development by interacting with and modulating the plant's own hormonal signaling pathways.
3-oxo-C8-HSL has been identified as a potent elicitor of plant defense responses, a phenomenon known as "AHL-priming." nih.govresearchgate.net Pretreatment of Arabidopsis plants with 3-oxo-C8-HSL has been shown to confer resistance against the pathogenic bacterium Pseudomonas syringae pv. tomato DC3000 and the necrotrophic pathogen Pectobacterium carotovorum. nih.govresearchgate.netd-nb.info
This priming effect is characterized by a more rapid and robust activation of defense mechanisms upon subsequent pathogen attack. nih.govresearchgate.net Key features of this enhanced defense include an augmented burst of hydrogen peroxide, accumulation of salicylic acid (a critical plant defense hormone), and fortified expression of pathogenesis-related genes. nih.gov Furthermore, plants treated with 3-oxo-C8-HSL exhibit increased activities of defense-related enzymes such as peroxidase, catalase, phenylalanine ammonia-lyase, and superoxide (B77818) dismutase. nih.govmedchemexpress.com
The signaling pathways involved in 3-oxo-C8-HSL-mediated resistance are dependent on the type of pathogen. For hemibiotrophic bacteria like P. syringae, the resistance is dependent on the salicylic acid signaling pathway. nih.govd-nb.info In contrast, for necrotrophic pathogens like P. carotovorum, the primed resistance is coordinated by the jasmonic acid and auxin-signaling pathways. nih.govresearchgate.net
Table 1: Effects of 3-oxo-C8-HSL on Plant Defense
| Plant Species | Pathogen | Observed Effects of 3-oxo-C8-HSL Pretreatment | Key Signaling Pathway(s) |
|---|---|---|---|
| Arabidopsis thaliana | Pseudomonas syringae pv. tomato DC3000 | Enhanced resistance, increased H₂O₂ burst, salicylic acid accumulation, increased expression of PR genes, increased activity of defense enzymes. nih.govd-nb.info | Salicylic Acid nih.govd-nb.info |
Impact on Mammalian Cells beyond Immune Responses
The influence of 3-oxo-C8-HSL and related AHLs extends to mammalian cells, affecting fundamental processes such as cell viability and proliferation in both normal and cancerous cell lines.
Research has demonstrated that certain AHLs can directly impact the viability of mammalian cells. For example, N-3-oxo-dodecanoyl-L-homoserine lactone (O-DDHSL) has been shown to be cytotoxic to human pancreatic carcinoma cells, inducing apoptosis and reducing cell motility. nih.gov This effect was observed to be more pronounced in cancerous cells (Panc-1 and Aspc-1) compared to non-malignant human pancreatic ductal epithelial (HPDE) cells. figshare.com
While direct studies on the effect of 3-oxo-C8-HSL on the viability of a wide range of malignant and non-malignant cells are not as extensive, the existing research on other AHLs suggests a potential for these molecules to selectively target and inhibit the growth of cancer cells. The mechanisms behind these effects are complex and can involve the induction of apoptosis and the inhibition of cell migration. nih.gov Further investigation is needed to fully elucidate the specific impacts of 3-oxo-C8-HSL on different mammalian cell types and its potential as a modulator of cell viability and proliferation.
Table 2: Compound Names
| Abbreviation | Full Compound Name |
|---|---|
| 3-oxo-C8-HSL | N-(3-Oxooctanoyl)-L-homoserine lactone |
| 3-oxo-C12-HSL | N-3-oxo-dodecanoyl-L-homoserine lactone |
| O-DDHSL | N-3-oxo-dodecanoyl-L-homoserine lactone |
| 3-O-C10-HL | N-3-oxo-decanoyl-l-homoserine-lactone |
| IAA | Indoleacetic acid |
| SA | Salicylic acid |
Enzymatic Degradation and Quorum Quenching of 3 Oxo C8 Hsl
Mechanisms of AHL Degradation
The enzymatic degradation of AHLs, including 3-oxo-C8-HSL, primarily occurs through three main mechanisms: hydrolysis of the lactone ring, cleavage of the amide bond, and modification of the acyl side chain. wikipedia.orgscirp.org These enzymatic modifications result in the inactivation of the signaling molecule, thereby disrupting quorum sensing. scirp.org
AHL Lactonases: Hydrolysis of the Homoserine Lactone Ring
AHL lactonases are enzymes that inactivate AHLs by hydrolyzing the ester bond within the homoserine lactone ring. researchgate.netnih.govmdpi.com This action opens the ring structure to form the corresponding N-acyl-L-homoserine. researchgate.netresearchgate.net This enzymatic activity has been observed in various bacteria, with the first identified AHL lactonase, AiiA, originating from a Bacillus species. nih.govnih.gov The hydrolysis of the lactone ring is a widespread mechanism for quorum quenching. researchgate.net
The effectiveness of AHL lactonases can vary depending on the specific enzyme and the AHL substrate. For instance, some lactonases show broad substrate specificity, degrading a wide range of AHLs, while others may be more specific. researchgate.net The stability of the lactone ring itself is also pH-dependent, being less stable under alkaline conditions, which can facilitate its hydrolysis. researchgate.netnih.gov
AHL Acylases: Cleavage of the Amide Bond
AHL acylases, also known as amidohydrolases, represent another major class of quorum-quenching enzymes. nih.govfrontiersin.org These enzymes catalyze the cleavage of the amide bond that links the acyl side chain to the homoserine lactone ring. researchgate.netresearchgate.net This process yields a fatty acid and a homoserine lactone molecule. researchgate.netresearchgate.net Unlike the action of lactonases, which can be reversible at low pH, the degradation by AHL acylases is considered irreversible. nih.govfrontiersin.org
AHL acylases have been identified in various bacterial species, including Pseudomonas aeruginosa and Streptomyces species. researchgate.netnih.gov Characterized AHL acylases often exhibit a preference for AHLs with longer acyl chains. nih.gov For example, the PvdQ acylase from P. aeruginosa preferentially degrades AHLs with acyl chains longer than eight carbons. nih.gov
Oxidoreductases: Modification of the Acyl Chain (e.g., C3-oxo to C3-hydroxyl)
A third mechanism of AHL inactivation involves oxidoreductases, which modify the acyl side chain of the AHL molecule. scirp.org This modification can involve the reduction of the C3-oxo group to a C3-hydroxyl group, as is the case in the conversion of 3-oxo-C8-HSL to N-(3-hydroxyoctanoyl)-L-homoserine lactone. caymanchem.com This change in the chemical structure of the signal molecule can affect its ability to bind to its cognate receptor, thereby interfering with quorum sensing-regulated processes. wikipedia.orgnih.gov This enzymatic activity was first discovered in Rhodococcus erythropolis. wikipedia.org
Biological Sources of Quorum Quenching (QQ) Enzymes
Quorum quenching enzymes are produced by a diverse range of organisms, from bacteria to mammals. nih.govfrontiersin.orgnih.gov These enzymes play a role in inter-species competition, self-regulation of quorum sensing, and potentially as a defense mechanism against bacterial infections. frontiersin.org
Bacterial Strains with QQ Activity (e.g., Pseudomonas nitroreducens)
Numerous bacterial species have been identified that produce enzymes capable of degrading AHLs. nih.gov These bacteria are found in diverse environments, including soil and aquatic systems. nih.goveurekalert.org For example, Bacillus species are well-known producers of AHL lactonases. researchgate.netnih.gov
Pseudomonas nitroreducens is a bacterial species that has demonstrated efficient AHL-degrading capabilities. nih.govfrontiersin.orgnih.gov Strains of P. nitroreducens have been shown to degrade a wide range of AHLs, including those with 3-oxo substituents. nih.govnih.gov Genomic analysis of P. nitroreducens HS-18 revealed the presence of genes encoding for AHL acylases, which contribute to its quorum quenching activity. apsnet.org
Mammalian Enzymes with AHL-Degrading Capabilities (e.g., Paraoxonases)
Mammalian organisms also possess enzymes that can degrade AHLs, which may serve as a defense against bacterial pathogens. frontiersin.orgnih.gov The paraoxonase (PON) family of enzymes, which includes PON1, PON2, and PON3, are lactonases that can hydrolyze the lactone ring of AHLs. nih.govnih.gov These enzymes are found in various tissues and in serum. nih.govnih.gov
Implications of 3-oxo-C8-HSL Degradation in Microbial Ecology and Host Interactions
The enzymatic inactivation of 3-oxo-C8-HSL, a prominent quorum-sensing signal molecule, serves as a critical control point in various biological systems. Bacteria that produce enzymes capable of degrading this signal can alter the behavior of competing microbes, modulate their own population-level activities, and influence the outcomes of interactions with eukaryotic hosts, particularly plants.
Microbial Ecology
In the complex tapestry of microbial ecosystems, the degradation of 3-oxo-C8-HSL can profoundly shift the competitive balance. Some bacteria produce quorum-quenching enzymes as a competitive strategy to interfere with the signaling of other species or to detoxify high concentrations of signal molecules that might otherwise inhibit them. nih.gov For instance, certain soil-dwelling bacteria, such as isolates of Bacillus cereus, have been shown to rapidly degrade 3-oxo-C8-HSL, suggesting a role in shaping the microbial community in the rhizosphere. nih.gov A specific strain, KM1S, isolated from Malaysian rainforest soil, demonstrated a degradation rate of 6.56 µg of 3-oxo-C8-HSL per hour per 10⁹ CFU/ml. nih.gov
This interference, or quorum quenching, disrupts processes vital for bacterial success, such as biofilm formation. nih.gov Since 3-oxo-C8-HSL can regulate biofilm development in bacteria like Pseudomonas aeruginosa, its degradation can prevent the formation of these protective, surface-attached communities. nih.gov Furthermore, some bacteria can degrade their own quorum-sensing signals as a form of self-regulation. The P. aeruginosa PAO1 strain, for example, produces an acylase that can modulate its own pathogenic potential by breaking down its signal molecules, thereby reducing the production of virulence factors. researchgate.net
Table 1: Examples of Enzymes Degrading Acyl-Homoserine Lactones (AHLs) and their Microbial Sources
| Enzyme Type | Producing Organism | Substrate(s) Including/Related to 3-oxo-C8-HSL | Reference |
|---|---|---|---|
| AiiA Lactonase | Bacillus cereus KM1S | N-3-oxo-octanoyl homoserine lactone (3-oxo-C8-HSL) | nih.gov |
| AHL Lactonase | Bacillus thuringiensis | Degrades C6-HSL and, weakly, 3-oxo-C6-HSL; demonstrates broad potential against various AHLs. | scirp.org |
| AHL Acylase | Pseudomonas aeruginosa PAO1 | Degrades various AHLs by removing the fatty acid side chain; shown to degrade 3-oxo-C12-HSL. | researchgate.net |
Host Interactions
The degradation of 3-oxo-C8-HSL has profound implications for how bacteria interact with their eukaryotic hosts, especially plants. The presence of this signal molecule can be perceived by plants, triggering defense mechanisms. Studies on Arabidopsis thaliana have shown that pretreatment with 3-oxo-C8-HSL enhances the plant's resistance to pathogenic bacteria such as Pectobacterium carotovorum and Pseudomonas syringae pv. tomato DC3000. nih.govnih.gov The signal molecule primes the plant's defense system, leading to an accumulation of hydrogen peroxide and the activation of defense-related genes and enzymes associated with the salicylic (B10762653) acid signaling pathway. nih.gov
Therefore, bacteria capable of degrading 3-oxo-C8-HSL can effectively disarm this host surveillance system. By eliminating the signal, these microbes can prevent the activation of plant defenses, thereby facilitating infection. This is particularly relevant for pathogens like Agrobacterium tumefaciens, which uses 3-oxo-C8-HSL to regulate the transfer of its tumor-inducing (Ti) plasmid, a key step in causing crown gall disease. nih.govcaymanchem.commedchemexpress.com The enzymatic quenching of this signal would directly inhibit its virulence. caymanchem.com
Conversely, some plants themselves appear to have mechanisms to degrade AHLs. Research suggests that plants can hydrolyze these molecules, and the resulting L-homoserine byproduct can influence plant development by stimulating auxin and ethylene (B1197577) production, which in turn can affect root growth. nih.gov This indicates a complex, bidirectional chemical interplay where both the microbe and the host can manipulate the signal for their own benefit. The application of quorum-quenching bacteria or their enzymes is now considered a promising strategy for the biological control of plant diseases, as it can suppress pathogen virulence without exerting the strong selective pressure that leads to antibiotic resistance. nih.govacs.org
Table 2: Effects of 3-oxo-C8-HSL and its Degradation on Host-Microbe Interactions
| Interacting System | Effect of 3-oxo-C8-HSL Presence | Implication of Degradation | Reference |
|---|---|---|---|
| Arabidopsis thaliana | Primes plant defense responses, enhancing resistance to pathogens like P. carotovorum and P. syringae. | Prevents the priming of host defenses, potentially increasing susceptibility to infection. | nih.govnih.gov |
| ***Agrobacterium tumefaciens* - Plant Host** | Promotes the expression of the TraR transcriptional activator, essential for Ti plasmid transfer and virulence. | Inhibits virulence by preventing the signaling cascade required for infection. | nih.govcaymanchem.com |
| General Plant-Bacteria Interaction | Can be taken up by plant roots and hydrolyzed to L-homoserine, affecting plant growth and hormone balance. | Prevents the modulation of plant growth and development by the signal byproduct. | nih.gov |
| Tomato and other plants | C6- and C8-HSLs can induce systemic resistance against fungal and bacterial pathogens. | Reduces the plant's ability to mount a broad defense response. | nih.gov |
Advanced Research Methodologies and Approaches for 3 Oxo C8 Hsl Studies
Analytical Techniques for Detection and Quantification
Accurate detection and quantification of 3-oxo-C8-HSL in complex biological samples are fundamental to understanding its physiological concentrations and functions. Researchers employ a variety of highly sensitive and specific techniques to achieve this.
Chromatographic methods coupled with mass spectrometry are powerful tools for the identification and quantification of 3-oxo-C8-HSL. nih.govplos.org High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a widely used technique. nih.govresearchgate.net It allows for the separation of 3-oxo-C8-HSL from other molecules in a sample, followed by its detection based on its specific mass-to-charge ratio. researchgate.net This method is highly sensitive and can be used for non-targeted analysis to identify unknown N-acyl-homoserine lactones (AHLs). nih.govplos.org For instance, ultra-high-pressure reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer can be used for the simultaneous detection of parent-ion masses and the generation of full mass spectra with high resolution and accuracy in a single run. nih.govplos.org
Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of 3-oxo-C8-HSL. The molecule can be identified by comparing its retention time and mass spectrum with that of a known standard. researchgate.net
A typical workflow for the analysis of 3-oxo-C8-HSL using these methods involves extraction from culture supernatants, often using an organic solvent like ethyl acetate, followed by concentration of the extract. acs.org The sample is then injected into the chromatograph for separation and subsequent detection by the mass spectrometer.
Table 1: Chromatographic Methods for 3-oxo-C8-HSL Analysis
| Technique | Description | Key Findings | Citations |
|---|---|---|---|
| HPLC-MS/MS | High-performance liquid chromatography coupled with tandem mass spectrometry for separation and highly sensitive detection. | Enables simultaneous detection of parent-ion masses and generation of full mass spectra with high resolution and accuracy. Used for both targeted and non-targeted analysis of AHLs. | nih.govplos.orgresearchgate.net |
| GC-MS | Gas chromatography coupled with mass spectrometry for separation and identification based on retention time and mass spectrum. | Confirms the presence of 3-oxo-C8-HSL in bacterial extracts by matching retention time and mass spectrum with standards. | researchgate.net |
| TLC | Thin-layer chromatography used for the separation and preliminary identification of AHLs. | Can separate various AHLs, with detection limits for 3-oxo-C8-HSL as low as 0.5 fmol using specific reporter strains. | pnas.orgnih.gov |
Whole-cell biosensors are genetically engineered microorganisms that produce a detectable signal, such as light or color, in the presence of specific AHLs like 3-oxo-C8-HSL. nih.gov These biosensors are highly sensitive and provide a cost-effective method for screening and quantifying AHLs. nih.gov
A commonly used biosensor is Agrobacterium tumefaciens harboring a lacZ fusion to a gene that is regulated by the TraR protein and an AHL. pnas.orgnih.gov This strain does not produce its own AHLs but will induce the reporter gene in the presence of an exogenous active AHL. pnas.orgnih.gov The sensitivity of these biosensors can be remarkable, with some capable of detecting 3-oxo-C8-HSL at concentrations as low as 10⁻¹² M. nih.gov Another reporter strain, Chromobacterium violaceum CV026, produces the purple pigment violacein (B1683560) in the presence of AHLs with acyl chains ranging from C4 to C8, making it useful for qualitative detection. acs.org
Table 2: Whole-Cell Biosensors for 3-oxo-C8-HSL Detection
| Biosensor Strain | Reporter Gene/Signal | Detection Limit for 3-oxo-C8-HSL | Citations |
|---|---|---|---|
| Agrobacterium tumefaciens | traG::lacZ | 0.5 fmol | pnas.orgnih.gov |
| ***Agrobacterium tumefaciens* (pAHL-Ice)** | inaZ (ice nucleation) | 10⁻¹² M | nih.gov |
| ***Chromobacterium violaceum* CV026** | Violacein (purple pigment) | Qualitative detection for C4-C8 AHLs | acs.org |
| ***Escherichia coli* pSB401** | Luminescence | Detects 3-oxo-C6-HSL and can be used to infer the presence of other AHLs. | acs.org |
Synthetic Chemistry Approaches for 3-oxo-C8-HSL and Analogs
The synthesis of 3-oxo-C8-HSL and its analogs is crucial for confirming its structure, for use as analytical standards, and for investigating the structural requirements for its biological activity.
The synthesis of a wide range of 3-oxo-C8-HSL analogs has been instrumental in elucidating the structure-activity relationships (SAR) of this signaling molecule. nih.gov By systematically modifying the acyl chain length, the 3-oxo group, and the lactone ring, researchers can identify the key chemical features required for agonist or antagonist activity. nih.gov For example, studies have shown that even minor changes to the acyl chain can significantly impact the ability of an analog to activate or inhibit the TraR protein in Agrobacterium tumefaciens. nih.gov
The synthesis of these analogs often involves standard solution-phase amide coupling reactions. nih.govplos.org These synthetic analogs are then tested for their ability to induce or inhibit quorum sensing-regulated gene expression, providing valuable insights into the specificity of the receptor proteins. nih.gov Some analogs have been found to be potent antagonists of 3-oxo-C8-HSL, inhibiting its activity even at low concentrations. nih.gov
Molecular Biology Techniques
Molecular biology techniques are essential for understanding how 3-oxo-C8-HSL regulates gene expression and influences bacterial behavior.
Analyzing the messenger RNA (mRNA) levels of genes related to quorum sensing is a direct way to measure the impact of 3-oxo-C8-HSL on cellular processes. Techniques such as quantitative real-time PCR (qRT-PCR) are used to quantify the expression of specific genes in response to treatment with 3-oxo-C8-HSL.
For instance, studies have shown that pretreatment of Arabidopsis thaliana with 3-oxo-C8-HSL can prime the plant's defense response against pathogenic bacteria. nih.gov This priming effect is associated with the enhanced expression of pathogenesis-related genes, such as PR1 and PR5, upon subsequent pathogen challenge. nih.gov Furthermore, the expression of genes involved in the salicylic (B10762653) acid biosynthesis pathway, like ICS1, SARD1, and CBP60g, can be potentiated by 3-oxo-C8-HSL pretreatment. nih.gov These findings demonstrate that 3-oxo-C8-HSL can have cross-kingdom signaling effects, influencing gene expression in both bacteria and their eukaryotic hosts.
Mutagenesis and Gene Deletion Studies
Mutagenesis and gene deletion techniques are fundamental in elucidating the specific roles of N-(3-Oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL) in bacterial signaling pathways. These approaches allow researchers to dissect the function of genes responsible for the synthesis (LuxI-type synthases) and reception (LuxR-type receptors) of this specific signal molecule.
A classic model for these studies is the Agrobacterium tumefaciens Ti plasmid conjugation system, which is regulated by 3-oxo-C8-HSL. nih.gov In this system, the TraI protein synthesizes 3-oxo-C8-HSL, and the TraR protein acts as the signal-responsive transcriptional activator. nih.govnih.gov Gene deletion studies are pivotal in confirming these functions. Deleting the traI gene abolishes the production of 3-oxo-C8-HSL, rendering the bacteria unable to activate TraR-dependent genes unless 3-oxo-C8-HSL is supplied exogenously. Conversely, deleting the traR gene makes the bacterium non-responsive to 3-oxo-C8-HSL, even at high concentrations. nih.gov
These studies have demonstrated a high degree of specificity in wild-type strains, where only 3-oxo-C8-HSL effectively stimulates the expression of genes regulated by TraR. nih.gov However, research involving mutagenesis has revealed nuances in this specificity. For instance, overexpressing the traR gene can potentiate the system, leading to activation by a broader range of N-acyl-homoserine lactone (AHL) analogs that are otherwise inactive or even function as antagonists at normal receptor levels. nih.gov This suggests that the equilibrium between receptor monomers and dimers, which is shifted by the autoinducer, can be artificially influenced by receptor concentration. nih.gov
Furthermore, studies on other quorum-sensing systems highlight how mutagenesis can reveal cross-reactivity and ligand affinity. In Erwinia, the CarR receptor, which natively binds N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL), shows a remarkably high affinity for 3-oxo-C8-HSL, even stronger than for its native ligand. nih.gov This was determined by creating purified His-tagged CarR protein and measuring the quenching of intrinsic tryptophan fluorescence upon titration with various AHLs. Such findings, enabled by molecular genetics, are crucial for understanding the evolution of quorum-sensing specificity and for identifying potential inhibitors. nih.gov
Table 1: Effects of Gene Deletion and Mutagenesis on 3-oxo-C8-HSL Signaling
| Genetic Modification | Organism/System | Primary Effect | Research Finding |
|---|---|---|---|
| Deletion of Synthase Gene (e.g., traI) | Agrobacterium tumefaciens | Abolishes production of 3-oxo-C8-HSL. | Confirms the gene's role in synthesizing the specific autoinducer. nih.gov |
| Deletion of Receptor Gene (e.g., traR) | Agrobacterium tumefaciens | Renders the cell unresponsive to 3-oxo-C8-HSL. | Demonstrates the necessity of the receptor for signal transduction. nih.gov |
| Overexpression of Receptor Gene (e.g., traR) | Agrobacterium tumefaciens | Increases sensitivity and reduces specificity of the response. | Allows activation by otherwise antagonistic or weakly agonistic AHL analogs. nih.gov |
| Site-Directed Mutagenesis of Receptor | Various (e.g., Erwinia CarR) | Alters ligand-binding affinity and specificity. | Can identify key amino acid residues involved in recognizing the acyl chain and lactone ring of AHLs like 3-oxo-C8-HSL. nih.gov |
In Vitro and In Vivo Model Systems
To investigate the effects of 3-oxo-C8-HSL on host organisms, researchers employ a range of in vitro and in vivo model systems. These models are essential for moving beyond bacterial-bacterial communication to understand the complex interactions between bacterial signals and eukaryotic cells, particularly in the context of infection and immunity.
Cell Culture Models (e.g., Epithelial Cells, Macrophages, Neutrophils)
In vitro cell culture models provide a controlled environment to study the direct impact of 3-oxo-C8-HSL and related molecules on specific eukaryotic cell types. While much of the foundational work has been done with the structurally similar N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) from Pseudomonas aeruginosa, the methodologies are directly applicable to studying 3-oxo-C8-HSL.
Epithelial Cells: Cell lines such as the human colorectal adenocarcinoma cell line Caco-2 are used as models for the intestinal epithelial barrier. mdpi.com These cells can be stimulated with pro-inflammatory agents like TNF-α, and the subsequent addition of an AHL allows researchers to quantify anti-inflammatory or immunomodulatory effects by measuring the release of cytokines, such as Interleukin-8 (IL-8). mdpi.com
Macrophages: Macrophage cell lines, for instance, the murine RAW264.7 line, are critical for studying effects on the innate immune system. mdpi.com Experiments often involve stimulating these cells with bacterial components like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce an inflammatory state. The ability of an AHL to modulate this response is then assessed by measuring the secretion of key inflammatory mediators like Interleukin-6 (IL-6). mdpi.com Furthermore, these models are used to investigate AHL-induced apoptosis, a mechanism by which bacteria can subvert the immune response. nih.gov
Neutrophils: Primary neutrophils or cell lines are used to investigate the interaction of AHLs with these first responders of the immune system. Studies have demonstrated that certain AHLs can induce apoptosis in neutrophils, which is a significant finding as it represents a direct bacterial strategy to evade host defenses. nih.gov
Table 2: Common In Vitro Cell Culture Models for Studying AHL Effects
| Cell Model | Cell Type | Typical Application | Measured Endpoints |
|---|---|---|---|
| Caco-2 | Human Epithelial Cells | Investigating effects on barrier function and inflammation. mdpi.com | Cytokine levels (e.g., IL-8), cell viability. mdpi.com |
| RAW264.7 | Murine Macrophages | Assessing immunomodulatory and pro/anti-inflammatory effects. mdpi.com | Cytokine levels (e.g., IL-6), apoptosis markers (e.g., Annexin V). mdpi.comnih.gov |
| Primary Neutrophils | Human/Murine Neutrophils | Studying effects on phagocyte function and survival. nih.gov | Apoptosis, oxidative burst, chemotaxis. nih.gov |
Animal Models of Infection and Host Response
Animal models are indispensable for evaluating the role of 3-oxo-C8-HSL and other quorum-sensing molecules in the pathogenesis of bacterial infections within a whole organism. These models allow for the assessment of virulence, host immune response, and the efficacy of potential therapeutics that target quorum sensing.
Mouse Models: Murine models are widely used, particularly for studying infections caused by opportunistic pathogens like P. aeruginosa. A common and clinically relevant model is the burn wound infection model. nih.gov In this setup, a thermal injury is created on the mouse, which is then infected with the bacterium. This model is used to demonstrate how quorum-sensing-proficient bacteria disseminate from the local wound site into the bloodstream, causing septicemia and mortality. nih.gov By comparing infections with wild-type bacteria versus those with gene deletions in their quorum-sensing systems (e.g., synthase or receptor mutants), researchers can directly attribute specific aspects of virulence to the signaling molecules. These models are also the standard for testing the protective efficacy of vaccines targeting AHLs or their receptors. nih.gov
Drosophila melanogaster Model: The fruit fly, Drosophila melanogaster, serves as a powerful and genetically tractable model for high-throughput screening and studying innate immunity. asm.org Flies can be infected orally through a feeding assay. The role of bacterial virulence factors, including those regulated by 3-oxo-C8-HSL and other AHLs, can be assessed by monitoring the survival rate of the flies over time. asm.org Coinfection studies using wild-type and gene-deleted bacterial strains in this model can reveal the importance of quorum sensing for establishing a successful infection and overcoming the host's immune defenses. asm.org
Table 3: Examples of In Vivo Animal Models for Quorum Sensing Research
| Animal Model | Infection Context | Key Research Application | Primary Outcomes Measured |
|---|---|---|---|
| Mouse (Mus musculus) | Burn wound infection, pulmonary infection. nih.gov | Evaluating the role of AHLs in virulence and testing anti-quorum sensing therapies. nih.gov | Survival rates, bacterial load in organs, host inflammatory response. nih.gov |
| Fruit Fly (Drosophila melanogaster) | Oral/septic infection model. asm.org | Dissecting the contribution of specific bacterial genes to pathogenesis in an innate immunity model. asm.org | Host survival rates, pathogen clearance. asm.org |
Future Directions and Therapeutic Potential of 3 Oxo C8 Hsl Research
Development of Quorum Quenching-Based Antimicrobials
Quorum quenching (QQ) refers to the strategy of disrupting bacterial communication by interfering with quorum sensing (QS) signaling pathways. This approach is gaining traction as a potential anti-virulence therapy to combat bacterial infections without directly killing the bacteria, thereby exerting less selective pressure for the development of resistance. nih.govresearchgate.net Targeting the 3-oxo-C8-HSL-mediated QS system is a key area of focus within this strategy. The primary mechanisms of quorum quenching include the enzymatic degradation of the signaling molecules and the inhibition of their synthesis or perception. nih.gov
A significant approach to quorum quenching involves the use of enzymes that can degrade N-acyl-homoserine lactones (AHLs) like 3-oxo-C8-HSL. These enzymes fall into two main categories: AHL lactonases and AHL acylases. researchgate.net
AHL Lactonases: These enzymes hydrolyze the ester bond in the homoserine lactone ring of the AHL molecule, rendering it inactive. For instance, the AiiA enzyme has been shown to hydrolyze molecules like 3-oxo-C14-HSL, which attenuates the virulence of pathogens such as Erwinia carotovora. mdpi.com
AHL Acylases: These enzymes cleave the amide bond that links the acyl side chain to the homoserine lactone ring. This action also inactivates the signaling molecule. AHL acylases are recognized as a well-established group of enzymes for disrupting bacterial cell-to-cell communication. researchgate.net
The enzymatic degradation of QS molecules is considered a promising anti-virulence strategy for treating biofilm-related infections and combating antibiotic resistance. researchgate.net
Another major avenue in quorum quenching is the development of small molecules that can either block the synthesis of 3-oxo-C8-HSL or prevent its detection by its cognate receptor protein.
Inhibitors of Biosynthesis: These molecules target the AHL synthase enzymes, such as those belonging to the LuxI family. For example, cinnamaldehyde has been suggested to interact with the substrate-binding pocket of LasI, an AHL synthase in Pseudomonas aeruginosa, thereby inhibiting the production of 3-oxo-C12-HSL. biorxiv.org Research into inhibitors for the specific synthase responsible for 3-oxo-C8-HSL production is an active area of investigation.
Inhibitors of Perception: These molecules, often structural analogs of the natural AHL, act as antagonists by binding to the receptor protein (of the LuxR family) without activating it. This competitive inhibition prevents the natural signaling molecule from binding and initiating the downstream gene expression cascade. nih.govcaymanchem.com Analogs of 3-oxo-C8-HSL have been shown to strongly inhibit the activity of the TraR protein in Agrobacterium tumefaciens. nih.gov Various natural compounds, including vanillin, furanones, flavonoids, and curcumin, have demonstrated considerable quorum quenching activity by interfering with signal reception. nih.gov
Table 1: Examples of Quorum Quenching Strategies Targeting AHL Signaling
| Strategy | Mechanism | Target | Example Molecules/Enzymes |
| Enzyme-Based Therapy | Hydrolysis of lactone ring | AHL molecule | AHL Lactonases (e.g., AiiA) |
| Enzyme-Based Therapy | Cleavage of amide bond | AHL molecule | AHL Acylases (e.g., MacQ) researchgate.net |
| Small Molecule Inhibition | Blocks AHL synthesis | LuxI-type synthases | Cinnamaldehyde biorxiv.org |
| Small Molecule Inhibition | Competitive binding to receptor | LuxR-type receptors | Synthetic AHL analogs, Vanillin nih.govmdpi.com |
Strategies to Combat Biofilm-Related Infections
Bacterial biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix. cabidigitallibrary.org They are notoriously difficult to eradicate due to their increased resistance to antimicrobial agents and the host immune system. nih.govfrontiersin.org Quorum sensing, including signaling via 3-oxo-C8-HSL, plays a crucial role in the formation and maturation of biofilms in many bacterial species. nih.govglpbio.com
Targeting the 3-oxo-C8-HSL signaling pathway is a promising strategy to control biofilm-related infections. By disrupting this communication channel, it is possible to inhibit the initial attachment of bacteria to surfaces, prevent the formation of the biofilm matrix, and potentially induce the dispersal of established biofilms. cabidigitallibrary.org For instance, the diffusion of exogenous 3-oxo-C8-HSL has been shown to increase the growth rate of P. aeruginosa cells within a biofilm on an ultra-filtration membrane. nih.gov Therefore, inhibiting the synthesis or perception of this molecule can be an effective anti-biofilm strategy. Quorum quenching enzymes have been shown to suppress biofilm production in pathogens like P. aeruginosa. researchgate.netfrontiersin.org
Modulation of Host-Pathogen Interactions
Beyond its role in bacterial-bacterial communication, 3-oxo-C8-HSL can also influence the host's cellular processes, including immune responses. d-nb.info This cross-kingdom interaction adds another layer of complexity to host-pathogen dynamics and presents opportunities for therapeutic intervention.
Research has shown that pretreatment of the plant Arabidopsis thaliana with 3-oxo-C8-HSL can prime its defense responses, leading to enhanced resistance against pathogenic bacteria like Pseudomonas syringae and Pectobacterium carotovorum. nih.govresearchgate.net This priming effect is associated with an augmented burst of hydrogen peroxide, accumulation of salicylic (B10762653) acid, and increased expression of pathogenesis-related genes upon pathogen challenge. nih.gov The 3-oxo-C8-HSL-mediated priming of resistance against P. syringae is dependent on the salicylic acid signaling pathway, while resistance against P. carotovorum involves coordination of the jasmonic acid and auxin signaling pathways. nih.govresearchgate.net
This ability to modulate host defenses suggests that targeting the perception of 3-oxo-C8-HSL in hosts could be a viable strategy to either enhance or suppress immune responses, depending on the therapeutic goal. Understanding the precise molecular mechanisms by which host cells recognize and respond to 3-oxo-C8-HSL is a critical area for future research.
Applications in Agricultural and Environmental Biotechnology
The influence of 3-oxo-C8-HSL extends beyond the medical field into agricultural and environmental applications.
In agriculture, the ability of 3-oxo-C8-HSL to prime plant defense responses offers a novel strategy for crop protection. nih.gov Applying this molecule or its stable analogs could potentially enhance the resistance of crops to a variety of bacterial pathogens, reducing the need for conventional pesticides. For example, pretreatment with 3-oxo-C8-HSL has been shown to significantly reduce colonization by P. carotovorum in Chinese cabbage. frontiersin.org Furthermore, certain AHLs, including 3-oxo-C8-HSL, can promote primary root elongation in plants, suggesting a role in plant growth promotion. nih.gov
In environmental biotechnology, quorum sensing and biofilm formation are critical factors in processes such as biofouling of membranes in water treatment systems. nih.gov High-performance liquid chromatography (HPLC) analysis has confirmed the presence of 3-oxo-C8-HSL in activated sludge from membrane bioreactors (MBRs). nih.gov Developing quorum quenching strategies to inhibit 3-oxo-C8-HSL signaling could therefore be an effective way to control biofouling, improving the efficiency and lifespan of these systems without the use of harsh chemical biocides. nih.gov
Q & A
Q. What methods are recommended for detecting and quantifying 3-oxo-C8-HSL in bacterial cultures?
Answer:
- Thin-Layer Chromatography (TLC): Separate 3-oxo-C8-HSL using silica gel TLC plates with a chloroform:methanol solvent system. Use Agrobacterium tumefaciens reporter strains (e.g., lacZ fusion) to visualize spots via β-galactosidase activity .
- Quantification: Calibrate with synthetic 3-oxo-C8-HSL standards. Spot intensity correlates with concentration, validated via densitometry .
- Confirmatory Techniques: Use HPLC coupled with mass spectrometry (HPLC-MS) for structural confirmation. Electrospray ionization (ESI) in positive ion mode provides accurate mass-to-charge ratios (e.g., m/z 242.2 for [M+H]⁺) .
Q. How does 3-oxo-C8-HSL influence bacterial biofilm formation?
Answer:
- Experimental Design: Treat Pseudomonas aeruginosa cultures with 3-oxo-C8-HSL (0.1–10 µM) under varying pH (5.0–8.0), salinity (0–5% NaCl), and temperature (25–37°C). Assess biofilm biomass via crystal violet staining .
- EPS Analysis: Quantify extracellular polymeric substances (EPS) using phenol-sulfuric acid (carbohydrates) and Bradford assays (proteins). 3-oxo-C8-HSL enhances EPS production at neutral pH and 30°C .
Q. What are the best practices for synthesizing and handling 3-oxo-C8-HSL in the lab?
Answer:
- Synthesis: Use L-homoserine lactone and 3-oxooctanoyl chloride in anhydrous dichloromethane with coupling agents (e.g., DCC/DMAP). Purify via silica gel chromatography (ethyl acetate:hexane, 3:7) .
- Handling: Store at −20°C in chloroform (50 mg/mL). Avoid aqueous buffers to prevent hydrolysis. Use glass vials to minimize adsorption .
Advanced Research Questions
Q. How can researchers resolve contradictory data on 3-oxo-C8-HSL bioactivity across studies?
Answer:
- Degradation Analysis: Screen for AHL-modifying enzymes (e.g., Rhodococcus erythropolis oxidoreductases) in bacterial co-cultures. Monitor 3-oxo-C8-HSL conversion to 3-hydroxy-C8-HSL via LC-MS .
- Reporter Strain Specificity: Validate A. tumefaciens reporter sensitivity to 3-oxo-C8-HSL vs. analogs. Use competitive binding assays with LuxR-type receptors .
Q. What strategies are effective in studying 3-oxo-C8-HSL interactions with non-canonical bacterial receptors?
Answer:
- Genetic Knockouts: Construct luxR homolog mutants (e.g., lasR in P. aeruginosa). Test 3-oxo-C8-HSL-induced gene expression via RNA-seq or GFP reporters .
- Surface Plasmon Resonance (SPR): Immobilize recombinant receptors on sensor chips. Measure binding kinetics (KD) with 3-oxo-C8-HSL at 0.1–100 µM .
Q. How do environmental factors modulate 3-oxo-C8-HSL stability and signaling efficiency?
Answer:
- Stability Assays: Incubate 3-oxo-C8-HSL in soil/water microcosms (pH 4–9, 4–37°C). Quantify degradation via LC-MS. Half-life decreases >50% at pH >8.0 .
- Signal Potency: Use microfluidics to simulate dynamic environments (e.g., nutrient gradients). Couple with micro-scale bioreporters for real-time quorum sensing readouts .
Q. What enzymatic pathways degrade 3-oxo-C8-HSL, and how can they be characterized?
Answer:
- Enzyme Screening: Isolate AHL acylases (e.g., aiiD from Ralstonia sp.) via activity-guided fractionation. Test substrate specificity using 3-oxo-C8-HSL and analogs (C6–C12) .
- Kinetic Studies: Monitor hydrolysis via HPLC (homoserine lactone release) and NADH-coupled assays for oxidoreductases (e.g., 340 nm absorbance) .
Methodological Notes
- Data Validation: Always cross-verify TLC/HPLC results with reporter assays to confirm biological activity .
- Storage: Aliquot 3-oxo-C8-HSL to avoid freeze-thaw cycles. Use inert gas (N2) to prevent oxidation in solution .
- Controls: Include synthetic 3-oxo-C8-HSL (≥97% purity) and lasI mutant strains as negative controls in biofilm studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
